Ardisiaquinone A

Übersicht

Beschreibung

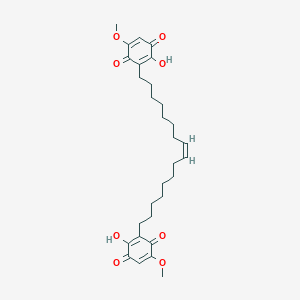

Ardisiaquinone A is a naturally occurring compound found in plants of the genus Ardisia. It was first isolated from Ardisia sieboldii in 1968. Chemically, it consists of two variably-substituted 1,4-benzoquinone units connected by a long alkyl or alkenyl chain . This compound is of significant interest due to its biological activities, including anti-inflammatory and cytotoxic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ardisiaquinone A can be synthesized through a cross-coupling reaction between a yne and an iodide derived from a common intermediate . The synthesis involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling process .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Ardisiaquinone A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone units to hydroquinone forms.

Substitution: Substitution reactions can introduce different functional groups into the quinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinones and hydroquinones, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Ardisiaquinone A has several scientific research applications:

Chemistry: It is used as a model compound to study quinone chemistry and reactions.

Medicine: This compound has shown anti-inflammatory effects and protects against liver injury in animal models.

Wirkmechanismus

Ardisiaquinone A exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is involved in the inflammatory response . By inhibiting this enzyme, this compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, its cytotoxicity against cancer cells is believed to be related to its ability to induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ardisiaquinone B

- Ardisiaquinone C

- Ardisiaquinone D

- Ardisiaquinone E

- Ardisiaquinone F

- Ardisiaquinone G

- Ardisiaquinone H

Uniqueness

Ardisiaquinone A is unique among its analogs due to its specific substitution pattern and the length of its alkyl chain . This unique structure contributes to its distinct biological activities, such as its potent 5-lipoxygenase inhibitory activity and its protective effects against liver injury .

Biologische Aktivität

Ardisiaquinone A is a notable compound derived from plants in the genus Ardisia, particularly from Ardisia sieboldii. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties through its inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are mediators of inflammation. In studies involving animal models, this compound was shown to protect against liver injury induced by ischemia-reperfusion, highlighting its potential therapeutic effects in inflammatory conditions .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial and fungal strains. It has demonstrated effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. In vitro assays have shown that this compound can disrupt microbial cell membranes, leading to cell death .

3. Antiproliferative Effects

This compound has been studied for its antiproliferative effects on cancer cell lines. In vitro tests revealed that it inhibits the proliferation of several human cancer cells, including breast and colon cancer lines. The compound induces apoptosis in these cells, making it a candidate for further research in cancer therapeutics .

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced markers of inflammation in liver tissues following ischemic injury. The results indicated a reduction in serum levels of pro-inflammatory cytokines and improved histological outcomes in treated animals compared to controls.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Serum IL-6 (pg/mL) | 120 ± 15 | 45 ± 10 |

| Histological Score | 3.5 ± 0.5 | 1.2 ± 0.3 |

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial activities, this compound was tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that this compound is particularly effective against Gram-positive bacteria.

Eigenschaften

IUPAC Name |

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDDJMZYDRCOF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18799-05-8 | |

| Record name | Ardisiaquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018799058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.